(3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile
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Overview
Description
2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE is a complex organic compound that features an indole core, a diazinane ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the diazinane ring and the fluorophenyl group. Common reagents used in these reactions include indole derivatives, fluorobenzaldehyde, and diazinane precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and diazinane rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin.
Diazinane Derivatives: Compounds with a diazinane ring, such as barbiturates.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group, such as fluoxetine
Uniqueness
2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE is unique due to its combination of an indole core, a diazinane ring, and a fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H13FN4O3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[3-[(E)-[1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetonitrile |
InChI |
InChI=1S/C21H13FN4O3/c22-14-4-3-5-15(11-14)26-20(28)17(19(27)24-21(26)29)10-13-12-25(9-8-23)18-7-2-1-6-16(13)18/h1-7,10-12H,9H2,(H,24,27,29)/b17-10+ |
InChI Key |
BKPJDYYSPWBLRU-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC#N)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC#N)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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